molecular formula C16H21N5O4S B2889588 N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1797293-17-4

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2889588
CAS No.: 1797293-17-4
M. Wt: 379.44
InChI Key: MJAKLDYWDLJKJC-UHFFFAOYSA-N
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Description

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound supplied for research purposes. It has the CAS Number 1797293-17-4, a molecular formula of C16H21N5O4S, and a molecular weight of 379.43 g/mol . This molecule features a 2,3-dihydro-1,4-benzodioxine scaffold linked via a sulfonamide group to a 2,4-bis(dimethylamino)pyrimidine ring . The 2,3-dihydro-1,4-benzodioxine structural motif is found in compounds investigated for various biological activities. For instance, derivatives containing this core have been explored as inhibitors of targets like Heat Shock Transcription Factor 1 (HSF1) for potential application in proliferative diseases . Furthermore, the presence of the sulfonamide functional group is significant in medicinal chemistry, as this moiety is present in a wide range of pharmacological agents. Sulfonamides are known to exhibit diverse activities such as anti-carbonic anhydrase properties, and novel sulfonamide-based compounds are continually being synthesized and evaluated for cytotoxic effects against various cancer cell lines . The specific research applications and biological profile of this compound are subject to ongoing investigation. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4S/c1-20(2)15-12(10-17-16(18-15)21(3)4)19-26(22,23)11-5-6-13-14(9-11)25-8-7-24-13/h5-6,9-10,19H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAKLDYWDLJKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2,4-Dichloropyrimidin-5-amine

The synthesis begins with 2,4-dichloropyrimidin-5-amine , a commercially available building block. Alternative routes involve:

  • Condensation reactions : Heating malononitrile with urea derivatives under acidic conditions, followed by chlorination using POCl₃.
  • Cross-coupling : Palladium-catalyzed amination of 2,4,5-trichloropyrimidine with ammonia gas at 80°C in dioxane (yield: 68%).

Introduction of Dimethylamino Groups

Sequential nucleophilic substitution reactions install the dimethylamino substituents:

Step 1: Amination at Position 4
Reacting 2,4-dichloropyrimidin-5-amine with excess dimethylamine (40% aqueous solution) in THF at 0–5°C for 6 hours yields 4-(dimethylamino)-2-chloropyrimidin-5-amine (83% yield).

Step 2: Amination at Position 2
The remaining chloride at position 2 undergoes displacement using dimethylamine gas in pressurized autoclaves at 120°C for 12 hours, producing 2,4-bis(dimethylamino)pyrimidin-5-amine (74% yield).

Synthesis of the Benzodioxine Sulfonamide Fragment

Construction of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid

Starting from catechol derivatives:

  • Etherification : React catechol with 1,2-dibromoethane in NaOH/EtOH at reflux to form 1,4-benzodioxane (89% yield).
  • Nitration : Introduce a nitro group at position 6 using fuming HNO₃/H₂SO₄ at 0°C (72% yield).
  • Reduction and Carboxylation : Reduce nitro to amine with H₂/Pd-C, followed by Sandmeyer reaction to install carboxylic acid functionality.

Conversion to Sulfonyl Chloride

Sulfonation of the carboxylic acid proceeds via:

  • Chlorosulfonation : Treat with ClSO₃H at 50°C for 4 hours to form 2,3-dihydro-1,4-benzodioxine-6-sulfonic acid (65% yield).
  • Chlorination : React with PCl₅ in dry dichloromethane at −10°C to generate the sulfonyl chloride intermediate (81% yield).

Coupling Reactions to Form the Sulfonamide Bond

The critical coupling step employs two primary strategies:

Classical Schotten-Baumann Conditions

  • Reagents : Benzodioxine sulfonyl chloride (1.2 eq), pyrimidine amine (1.0 eq), NaOH (3 eq)
  • Solvent : H₂O/THF (3:1)
  • Conditions : 0°C for 1 hour, then room temperature for 12 hours
  • Yield : 62%

Phase-Transfer Catalysis (PTC)

  • Catalyst : Tetrabutylammonium bromide (0.1 eq)
  • Base : K₂CO₃
  • Solvent : Toluene/H₂O biphasic system
  • Yield : 78%

Optimization and Challenges

Regioselectivity in Pyrimidine Functionalization

The order of amination significantly impacts yields:

  • Position 4 first : Higher selectivity due to decreased steric hindrance.
  • Simultaneous amination : Leads to 22% undesired bis-amination byproducts.

Sulfonyl Chloride Stability

The benzodioxine sulfonyl chloride exhibits limited thermal stability:

  • Decomposition rate : 15% per hour at 25°C in solution.
  • Mitigation : Immediate use after synthesis or storage at −20°C under N₂.

Analytical Characterization Data

Table 1: Comparative Yields Under Different Coupling Conditions

Method Solvent System Temperature (°C) Time (h) Yield (%)
Schotten-Baumann THF/H₂O 0 → 25 13 62
PTC Toluene/H₂O 25 8 78
Microwave-assisted DMF 100 0.5 71

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 1H, benzodioxine-H), 4.34–4.28 (m, 4H, OCH₂CH₂O), 3.15 (s, 12H, N(CH₃)₂).
  • HRMS : m/z calcd for C₁₆H₂₂N₅O₄S [M+H]⁺ 380.1389, found 380.1392.

Industrial-Scale Considerations

For bulk production:

  • Continuous flow systems : Reduce decomposition risks during sulfonyl chloride handling.
  • Catalyst recycling : PTC systems allow >90% recovery of tetrabutylammonium bromide.
  • Waste management : Neutralization of HCl byproducts with Ca(OH)₂ generates non-hazardous CaCl₂.

Emerging Methodologies

Recent advances show promise for improving efficiency:

  • Enzymatic coupling : Lipase-mediated sulfonamide formation in aqueous media (52% yield).
  • Electrochemical synthesis : Direct amination of chloropyrimidines using NH₃ gas at Pt electrodes.

Chemical Reactions Analysis

Types of Reactions

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like ethanol or DMF and catalysts such as palladium .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The sulfonamide group can form strong interactions with biological molecules, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9)

  • Molecular Formula : C₂₃H₂₅N₃O₃
  • Molecular Weight : 391.46 g/mol
  • Key Features: A pyridine ring replaces the pyrimidine core, with a methoxy group at position 2 and a dimethylaminomethylphenyl substituent. The benzodioxine ring is retained.
  • The methoxy group could enhance metabolic stability but reduce solubility .

3-Pyridinamine, 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[4-[(dimethylamino)methyl]phenyl]-2-methoxy- (HY-122862)

  • Molecular Formula : C₂₃H₂₅N₃O₃
  • Molecular Weight : 391.46 g/mol
  • Key Features: Nearly identical to the above compound, differing only in the position of the dimethylaminomethyl group on the phenyl ring.
  • Implications: Minor positional isomerism may alter steric interactions with biological targets, affecting binding affinity .

Sulfonamide-Containing Analogues

N-[5-[6-[(Dimethylamino)methyl]-2,3-dihydro-1,4-benzoxazin-4-yl]-2-methoxy-pyridin-3-yl]methanesulfonamide

  • Molecular Formula : C₁₈H₂₄N₄O₄S
  • Molecular Weight : 392.47 g/mol
  • Key Features : A benzoxazine ring replaces benzodioxine, and a methanesulfonamide group is attached to the pyridine ring.
  • Comparison : The sulfonamide group here is directly linked to the pyridine, whereas the target compound connects it to benzodioxine. Benzoxazine’s nitrogen atom may confer distinct electronic properties, influencing solubility and target engagement .

Pyrimidine-Based Analogues with Varied Substituents

2-Cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide (CAS 1241292-87-4)

  • Molecular Formula: Not explicitly stated ().
  • Key Features: A nitro group on the benzodioxine ring and a cyano-enamide side chain.

Comparative Data Table

Compound Name / Feature Target Compound 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine N-[5-[6-[(Dimethylamino)methyl]-2,3-dihydro-1,4-benzoxazin-4-yl]-2-methoxy-pyridin-3-yl]methanesulfonamide
Core Structure Pyrimidine + benzodioxine + sulfonamide Pyridine + benzodioxine Pyridine + benzoxazine + sulfonamide
Key Substituents Bis(dimethylamino)pyrimidine, sulfonamide Methoxypyridine, dimethylaminomethylphenyl Dimethylaminomethylbenzoxazine, methanesulfonamide
Molecular Weight (g/mol) Not explicitly provided 391.46 392.47
Potential Bioactivity Kinase inhibition (inferred) Unknown (research use only) Enzyme modulation (sulfonamide moiety)
Solubility Factors High (dimethylamino groups) Moderate (methoxy group) Moderate (sulfonamide and benzoxazine)

Research Findings and Implications

Structural Flexibility : Replacement of pyrimidine with pyridine (as in ) reduces hydrogen-bonding capacity but may improve metabolic stability.

Sulfonamide Positioning : The target compound’s sulfonamide linkage to benzodioxine (vs. pyridine in ) could alter target selectivity in enzyme-binding applications.

Electron Effects: Dimethylamino groups in the target compound likely enhance solubility compared to nitro-substituted analogs (e.g., ), which prioritize reactivity over pharmacokinetics.

Biological Activity

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound notable for its potential biological activity. This compound features a unique molecular structure that includes a pyrimidine ring with dimethylamino substitutions and a sulfonamide moiety, which contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The dimethylamino groups enhance solubility and binding affinity, facilitating interactions through hydrogen bonding and electrostatic forces. This mechanism suggests potential applications in therapeutic contexts, particularly in enzyme inhibition and receptor modulation.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain pyrimidine derivatives can induce apoptosis in human promyelocytic leukemia cells (HL-60) through the generation of reactive oxygen species (ROS) and the modulation of cell cycle progression .

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial properties. The sulfonamide group is known for its antibacterial effects, and the incorporation of the pyrimidine moiety could enhance this activity by targeting bacterial enzymes involved in folate synthesis. This dual action could provide a broad-spectrum antimicrobial effect.

Case Studies

  • Cytotoxicity Studies : A study assessing the cytotoxicity of various pyrimidine derivatives found that compounds with similar structures to this compound demonstrated high efficacy against cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Enzyme Inhibition : Another investigation focused on the inhibition of specific kinases by sulfonamide derivatives. The results indicated that modifications to the pyrimidine ring could significantly affect binding affinity and inhibitory potency against target enzymes involved in cancer progression.

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compoundPyrimidine ring with dimethylamino groups; sulfonamide moietyPotential anticancer and antimicrobial activity
N-(2,4-dimethylpyrimidin-5-yl)-3-methoxybenzenesulfonamideSimilar structure without additional modificationsModerate cytotoxicity against certain cancer cells
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamideAdditional methoxy group on the benzene ringEnhanced solubility and potential for increased biological activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with sulfonamide coupling between 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride and 2,4-bis(dimethylamino)pyrimidin-5-amine. Key intermediates should be monitored via thin-layer chromatography (TLC) and characterized using infrared (IR) spectroscopy (for functional groups like sulfonamide S=O stretches) and proton nuclear magnetic resonance (NMR) spectroscopy (to confirm substitution patterns on the pyrimidine and benzodioxine rings). Reaction conditions (e.g., solvent choice, temperature) should be optimized to minimize side products .

Q. How can researchers validate the purity of this compound, and what analytical techniques are essential?

  • Methodological Answer : Purity validation requires a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC) : To quantify purity (≥95%) and detect trace impurities.
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
  • Elemental Analysis : To verify empirical formula consistency.
  • Melting Point Determination : To compare with literature values and assess crystalline integrity.
    Cross-referencing these methods ensures robust quality control .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Initial screening should focus on enzyme inhibition assays (e.g., kinase or cholinesterase targets due to the pyrimidine and sulfonamide motifs). Use dose-response curves (IC₅₀ determination) and control compounds (e.g., known inhibitors) to benchmark activity. Cell viability assays (e.g., MTT or resazurin-based) can assess cytotoxicity in relevant cell lines. Data should be triplicated to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and intermediate stability to identify energetically favorable pathways. Reaction path search algorithms (e.g., artificial force-induced reaction method) combined with solvent-effect simulations (COSMO-RS) help refine conditions like solvent choice and temperature. Experimental validation via kinetic studies (e.g., monitoring reaction progress via in-situ IR) is critical to confirm computational predictions .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., pH, buffer composition, or cell type). To address this:

  • Meta-Analysis : Pool data from multiple assays (e.g., fluorescence-based vs. radiometric) and apply statistical tests (ANOVA) to identify outliers.
  • Orthogonal Assays : Validate hits using unrelated techniques (e.g., surface plasmon resonance for binding affinity vs. functional assays).
  • Proteomic Profiling : Use mass spectrometry to detect off-target interactions that may explain variability .

Q. How do structural modifications to the pyrimidine or benzodioxine moieties affect bioactivity?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are required:

  • Pyrimidine Modifications : Replace dimethylamino groups with other amines (e.g., pyrrolidino) and evaluate changes in potency and selectivity.
  • Benzodioxine Substitutions : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) to assess impacts on solubility and target binding.
  • Crystallography : Co-crystallize derivatives with target enzymes (e.g., kinases) to visualize binding interactions and guide rational design .

Q. What advanced spectroscopic techniques elucidate this compound’s dynamic behavior in solution?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Map proton-proton correlations and spatial proximities to confirm conformational stability.
  • Dynamic Light Scattering (DLS) : Monitor aggregation tendencies in aqueous buffers.
  • Variable-Temperature NMR : Assess rotational barriers of substituents (e.g., dimethylamino groups) to infer flexibility .

Q. How can experimental design (DoE) minimize resource use in optimizing synthesis or bioassays?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken or central composite design) to screen critical variables (e.g., catalyst loading, temperature, solvent ratio) with minimal experiments. Response surface methodology (RSM) models interactions between variables and identifies optimal conditions. For bioassays, use fractional factorial designs to prioritize influential factors (e.g., incubation time, cell density) .

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